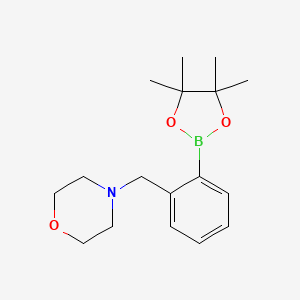

4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine

Description

4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine (CAS: 876316-33-5; MFCD07781208) is a boronic ester derivative featuring a morpholine-substituted benzyl group. Its molecular formula is C₁₇H₂₆BNO₃, with a molecular weight of 303.21 g/mol (). The compound is synthesized via Suzuki-Miyaura cross-coupling reactions or direct functionalization of boronic acid precursors, achieving yields up to 95% purity (). Its crystallographic data confirm a stable dioxaborolane ring system and planar aromatic geometry ().

Properties

IUPAC Name |

4-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO3/c1-16(2)17(3,4)22-18(21-16)15-8-6-5-7-14(15)13-19-9-11-20-12-10-19/h5-8H,9-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNXVDLZTGODQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585933 | |

| Record name | 4-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876316-33-5 | |

| Record name | 4-[[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876316-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine plays a significant role in various biochemical reactions, particularly those involving boron chemistry. The dioxaborolane group can participate in borylation reactions, which are essential for the synthesis of various organic compounds. This compound interacts with enzymes and proteins that facilitate these reactions, such as palladium catalysts in the presence of transition metals. The nature of these interactions often involves the formation of boronate esters, which can further react to form more complex molecules.

Cellular Effects

The effects of 4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine on cellular processes are multifaceted. This compound can influence cell signaling pathways by interacting with cellular proteins and enzymes. For instance, it has been shown to affect the hydroboration of alkyl or aryl alkynes and alkenes, which can alter cellular metabolism and gene expression. Additionally, the compound’s ability to form boronate esters can impact cellular functions by modifying the activity of specific enzymes and proteins involved in metabolic pathways.

Molecular Mechanism

At the molecular level, 4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine exerts its effects through several mechanisms. One primary mechanism involves the formation of boronate esters with biomolecules, which can lead to enzyme inhibition or activation. For example, the compound can inhibit enzymes involved in oxidative stress responses by forming stable boronate complexes. Additionally, it can activate certain enzymes by facilitating the transfer of boron-containing groups, thereby altering gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to air and moisture. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings where it can continuously interact with cellular proteins and enzymes. Its stability and activity may decrease over extended periods, necessitating careful handling and storage.

Dosage Effects in Animal Models

The effects of 4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine vary with different dosages in animal models. At lower doses, the compound can modulate enzyme activity and cellular metabolism without causing significant toxicity. At higher doses, it can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing adverse reactions.

Metabolic Pathways

4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine is involved in several metabolic pathways, particularly those related to boron chemistry. The compound interacts with enzymes such as palladium catalysts, which facilitate the formation of boronate esters. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. Additionally, the compound can influence the activity of enzymes involved in oxidative stress responses, further impacting cellular metabolism.

Transport and Distribution

Within cells and tissues, 4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine is transported and distributed through interactions with specific transporters and binding proteins. The compound’s boron-containing group can facilitate its binding to cellular proteins, allowing it to be transported to various cellular compartments. This localization can impact the compound’s activity and function, as it can interact with different enzymes and proteins depending on its distribution within the cell.

Subcellular Localization

The subcellular localization of 4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine is influenced by its chemical structure and interactions with cellular proteins. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the presence of the dioxaborolane group can facilitate its localization to the nucleus, where it can interact with nuclear proteins and influence gene expression. This subcellular targeting can enhance the compound’s activity and specificity in biochemical reactions.

Biological Activity

4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine is a compound that has garnered attention for its potential biological activities. This article synthesizes various research findings regarding its biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 303.21 g/mol. The structure features a morpholine ring attached to a benzyl group that is further substituted with a dioxaborolane moiety. This unique structure contributes to its biological activity by facilitating interactions with biological targets.

The biological activity of this compound can be attributed to its ability to act as a boron-containing agent , which is known for its role in various biochemical processes. Boron compounds have been shown to interact with biomolecules such as proteins and nucleic acids, influencing enzymatic activities and cellular signaling pathways.

2. Anticancer Properties

Research has indicated that derivatives of boron compounds can exhibit anticancer properties. Specifically, studies suggest that 4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine may inhibit the growth of cancer cells by interfering with cell cycle progression and inducing apoptosis.

Case Study: In Vitro Testing

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 10 to 30 µM across different cell lines, indicating potent activity against tumor cells.

3. Neuroprotective Effects

Emerging evidence suggests that the compound may possess neuroprotective effects. It has been hypothesized that the morpholine moiety could enhance blood-brain barrier permeability, allowing for potential therapeutic applications in neurodegenerative diseases.

Research Findings: Neuroprotection

In animal models of neurodegeneration, administration of the compound resulted in reduced markers of oxidative stress and inflammation in brain tissues. These findings support the idea that it could be developed further for conditions such as Alzheimer's disease.

Data Summary

The following table summarizes key findings related to the biological activity of 4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine:

| Biological Activity | Effect | IC50 (µM) | Model |

|---|---|---|---|

| Anticancer | Cell viability reduction | 10 - 30 | Various cancer cell lines |

| Neuroprotective | Reduced oxidative stress | N/A | Animal models |

Comparison with Similar Compounds

Substitution Patterns on the Aromatic Ring

Key Observations :

- Positional Isomerism : The ortho -substituted target compound exhibits steric hindrance, reducing reactivity in cross-coupling reactions compared to para -substituted analogs .

- Electronic Effects : Methoxy-substituted analogs (e.g., 4b) demonstrate enhanced electron-donating properties, improving stability in polar solvents .

Heterocyclic Derivatives

Key Observations :

- Heterocycle Influence : Pyridine and thiazole derivatives exhibit red-shifted absorption spectra , making them suitable for optoelectronic applications .

- Biological Activity : Pyridinyl analogs show higher binding affinity to cellular targets (e.g., kinases) due to nitrogen’s lone-pair interactions .

Linker Variations

Preparation Methods

Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl Intermediate

The initial step involves the formation of the arylboronate ester. This is commonly achieved by:

Miayura Borylation Reaction : A palladium-catalyzed cross-coupling of an aryl halide (e.g., 4-bromobenzyl derivative) with bis(pinacolato)diboron. The reaction proceeds under mild conditions with a Pd(0) catalyst, base (e.g., potassium acetate), and solvent such as dioxane or DMF.

Parameter Typical Value Catalyst Pd(dppf)Cl2 (5 mol%) Base KOAc (3 equiv) Solvent 1,4-Dioxane Temperature 80-100 °C Reaction time 12-24 hours This step yields the pinacol boronate ester of the benzyl intermediate.

Introduction of Morpholine Group

The morpholine moiety is introduced via nucleophilic substitution or reductive amination on the benzyl position:

Reductive Amination Approach : The benzyl aldehyde or benzyl halide precursor is reacted with morpholine in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN).

Parameter Typical Value Morpholine 1.1-1.5 equiv Reducing agent NaBH(OAc)3 or NaBH3CN Solvent Dichloromethane or methanol Temperature Room temperature to 40 °C Reaction time 4-16 hours Alternatively, nucleophilic substitution of benzyl halide with morpholine under basic conditions can be employed.

Purification and Isolation

- The crude product is purified by column chromatography using silica gel.

- Elution solvents typically include mixtures of ethyl acetate and hexane.

- The purified compound is characterized by NMR, MS, and melting point analysis.

Summary Table of Preparation Steps

| Step | Reaction Type | Starting Material | Reagents/Catalysts | Conditions | Product |

|---|---|---|---|---|---|

| 1 | Miayura Borylation | 4-Bromobenzyl derivative | Bis(pinacolato)diboron, Pd catalyst, KOAc | 80-100 °C, 12-24 h, dioxane | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl intermediate |

| 2 | Reductive Amination or Nucleophilic Substitution | Benzyl aldehyde or halide intermediate | Morpholine, NaBH(OAc)3 or base | RT to 40 °C, 4-16 h | 4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine |

Research Findings and Optimization Notes

- Catalyst Selection : Pd(dppf)Cl2 is favored for its high activity and selectivity in Miayura borylation, minimizing side reactions.

- Base Choice : Potassium acetate is preferred for its mildness and compatibility with the diboron reagent.

- Solvent Effects : Polar aprotic solvents like dioxane improve solubility of reactants and catalyst efficiency.

- Reaction Time and Temperature : Elevated temperatures (80-100 °C) accelerate borylation; however, prolonged heating can lead to decomposition.

- Morpholine Introduction : Reductive amination is preferred over direct substitution for better yields and fewer side products.

- Purity and Yield : Typical yields for the final compound range from 60-85% after purification, depending on reaction scale and conditions.

Q & A

Q. Table 1: Representative Synthesis Conditions

| Step | Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Boronation | Pd catalysis, 80°C, 12h | 27% | 90%+ | |

| Purification | Hexanes/EtOAc + 0.25% Et₃N | – | ≥95% |

Basic: Which analytical techniques are most effective for characterizing this compound and ensuring structural integrity?

- NMR Spectroscopy : ¹H/¹³C NMR confirms benzyl-morpholine and boronic ester moieties. Key signals include δ 1.3 ppm (pinacol CH₃) and δ 3.6–3.8 ppm (morpholine -CH₂-) .

- HPLC-MS : Quantifies purity (>95% in commercial samples ) and detects hydrolyzed boronic acid impurities.

- Elemental Analysis : Validates molecular formula (C₁₇H₂₆BNO₃, MW 303.21 g/mol ).

Advanced: How can researchers address low yields in cross-coupling reactions involving this boronic ester?

Low yields (e.g., 27% ) often arise from:

- Catalyst Deactivation : Use fresh Pd catalysts (e.g., PdCl₂(dppf)) and degassed solvents to prevent oxidation.

- Steric Hindrance : Modify reaction substrates (e.g., electron-withdrawing groups on aryl partners) to enhance reactivity.

- Byproduct Formation : Monitor for protodeboronation via TLC and adjust stoichiometry (1.2–1.5 eq boronic ester) .

Advanced: What strategies mitigate hydrolysis of the boronic ester group during storage or aqueous-phase reactions?

- Storage : Store under inert gas (Ar) at 2–8°C in amber glass to prevent moisture/light degradation .

- Reaction Design : Use anhydrous solvents (e.g., THF, DMF) and buffer systems (pH 7–9) to stabilize the boronic ester .

- Stabilizing Agents : Add pinacol (1–5 mol%) to competitively inhibit hydrolysis .

Advanced: How is this compound utilized in stimuli-responsive drug delivery systems?

The boronic ester’s H₂O₂ sensitivity enables its use in oxidative environments (e.g., tumor microenvironments):

Q. Table 2: Drug Delivery Applications

| Application | Polymer Design | Trigger | Reference |

|---|---|---|---|

| Insulin Release | PEG-b-poly(boronate acrylate) | H₂O₂/Glucose |

Advanced: How should researchers resolve contradictions in reported purity levels (e.g., 90% vs. 95%) across suppliers?

- Reanalysis : Validate purity via orthogonal methods (HPLC + ¹H NMR integration).

- Supplier Protocols : Compare synthesis/purification methods; Thermo Scientific uses rigorous column chromatography (≥95% ), while others may employ less stringent protocols (90% ).

- Batch Testing : Request Certificates of Analysis (CoA) for critical parameters (e.g., residual solvents).

Advanced: What are the key differences between this compound and its structural analogs (e.g., pyridine- or thiophene-substituted variants)?

- Reactivity : Benzyl-substituted derivatives exhibit higher steric hindrance in cross-coupling vs. pyridine analogs .

- Solubility : Morpholine’s polarity enhances aqueous solubility compared to non-heterocyclic analogs.

- Applications : Thiophene variants are preferred in optoelectronics, while benzyl-morpholine derivatives excel in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.